molecular formula C12H19ClN2O B039990 Ipidacrine hydrochloride hydrate CAS No. 118499-70-0

Ipidacrine hydrochloride hydrate

Cat. No. B039990
CAS RN: 118499-70-0
M. Wt: 242.74 g/mol
InChI Key: SBTIBNSPYUUNGA-UHFFFAOYSA-N
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Description

Ipidacrine hydrochloride hydrate is a reversible acetylcholinesterase inhibitor used in memory disorders of different origins . It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .


Molecular Structure Analysis

The molecular formula of Ipidacrine hydrochloride hydrate is C12H19ClN2O . Its molecular weight is 242.74 g/mol . The IUPAC name for this compound is 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride .


Chemical Reactions Analysis

Ipidacrine hydrochloride hydrate undergoes phase transitions upon dehydration. Complete dehydration of monohydrate B leads to the formation of anhydrous form E, which also in ambient conditions transforms back to monohydrate B . Dehydration of monohydrate A leads to the formation of two crystalline phases abbreviated as F and G forms, where F is an ipidacrine hydrochloride hemihydrate and G is an anhydrous form .

Scientific Research Applications

Alzheimer’s Disease Treatment

Ipidacrine hydrochloride is a pharmaceutically active compound used in the treatment of Alzheimer’s disease . It acts as a nootropic agent and a cholinesterase inhibitor .

Crystalline Modifications

Ipidacrine hydrochloride forms a variety of crystalline modifications which differ by solvent type and content in the crystalline structure . These crystalline forms are analyzed by powder x-ray diffraction, differential thermal analysis, thermogravimetry, and Karl Fisher titration .

Polymorph Screening

The main objective of some research on Ipidacrine hydrochloride is to further polymorph screening to discover the formation of other possible solvates with water and organic solvents . These solvates could be taken into account in the production of Ipidacrine hydrochloride monohydrate as possible side products .

Pharmaceutical Quality Control

The results of scientific research on Ipidacrine hydrochloride might be useful for pharmaceutical companies for quality control . Understanding the different crystalline forms and their properties can help in ensuring the quality and efficacy of the final product .

Hydration-Dehydration Studies

Quantitative hydration-dehydration studies of Ipidacrine hydrochloride have shown that during hydration, the mass increases by approximately 7% . This information can be crucial in understanding the behavior of the compound in different environments .

Potential Use in Pharmacy

The various solvates formed by Ipidacrine hydrochloride could potentially be used in pharmacy . The different solvates may have different properties, which could make them suitable for different applications .

Future Directions

Future research could explore other primary alcohols, such as ethanol and propanol, which could also form solvates with ipidacrine hydrochloride . Additionally, further studies could use ipidacrine for the treatment of diabetic erectile dysfunction, particularly in non-responders to PDE5 inhibitors .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTIBNSPYUUNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046734
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipidacrine hydrochloride hydrate

CAS RN

118499-70-0
Record name Ipidacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPIDACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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